![molecular formula C15H12N3O7PS B14620412 8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid CAS No. 59646-98-9](/img/structure/B14620412.png)
8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, followed by the introduction of the sulfonic acid group and the hydrazinylidene moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Studied for its potential role in biological systems, including its interaction with biomolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxo-7,8-dihydroguanine
- 8-Oxo-7,8-dihydro-2′-deoxyguanosine
Uniqueness
Compared to similar compounds, 8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid stands out due to its unique combination of functional groups and its specific chemical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
CAS No. |
59646-98-9 |
|---|---|
Molecular Formula |
C15H12N3O7PS |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
8-hydroxy-7-[(2-phosphonophenyl)diazenyl]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C15H12N3O7PS/c19-15-11(18-17-10-5-1-2-6-12(10)26(20,21)22)8-13(27(23,24)25)9-4-3-7-16-14(9)15/h1-8,19H,(H2,20,21,22)(H,23,24,25) |
InChI Key |
JDCVOBDYDDVRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC(=C3C=CC=NC3=C2O)S(=O)(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


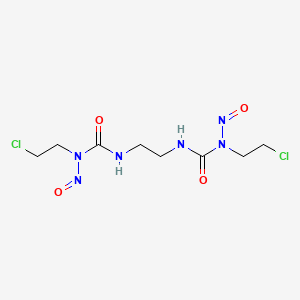

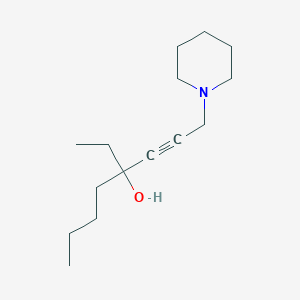
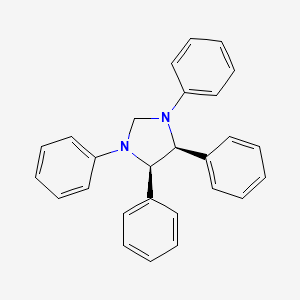
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
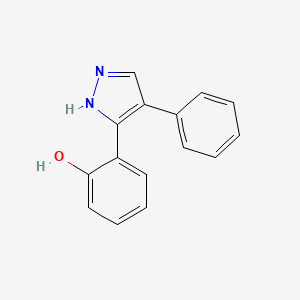
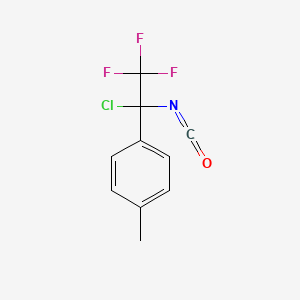

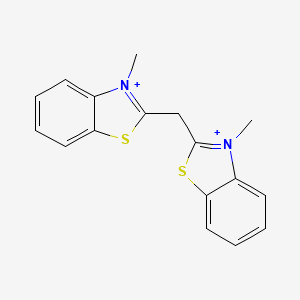

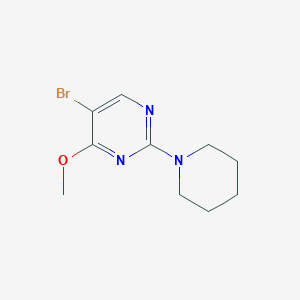
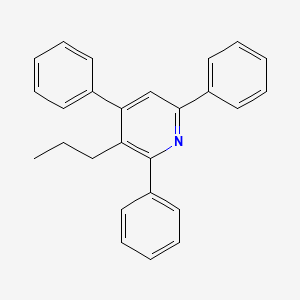
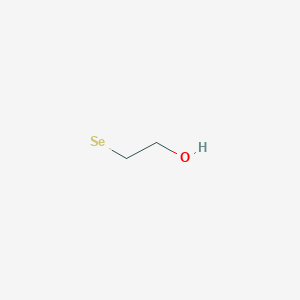
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
